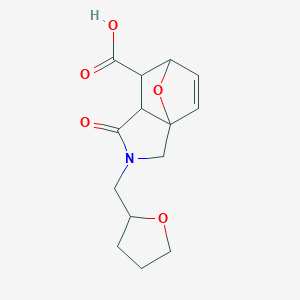

1-Oxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Description

Structural Classification and Nomenclature

1-Oxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid belongs to the isoindole class of heterocyclic compounds, which are characterized by a benzene ring fused with a pyrrole ring. The systematic nomenclature reflects the compound's complex architecture, incorporating multiple ring systems and functional groups within a single molecular framework. The parent isoindole structure consists of a benzene ring fused with pyrrole, distinguishing it from indole where the nitrogen is positioned adjacent to the six-membered ring.

The molecular formula of this compound is C14H17NO5, with a molecular weight of 279.29 grams per mole. The structural classification encompasses several key features that define its chemical behavior and potential applications. The compound contains a hexahydro designation, indicating the saturation of six positions within the ring system, while the epoxy bridge between positions 3a and 6 creates additional structural rigidity and reactivity. The tetrahydrofuran-2-ylmethyl substituent at the 2-position introduces a five-membered oxygen heterocycle, further expanding the structural complexity.

The nomenclature system employed follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems. Alternative systematic names for this compound include 4-oxo-3-(oxolan-2-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.0¹,⁵]dec-8-ene-6-carboxylic acid, which emphasizes the tricyclic nature of the core structure. This alternative nomenclature highlights the presence of the oxolan ring (tetrahydrofuran) and the azatricyclic framework that characterizes the epoxyisoindole system.

Historical Context of Epoxyisoindole Research

The development of epoxyisoindole chemistry has its roots in the broader exploration of isoindole natural products and synthetic methodologies. The first naturally occurring isoindole, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, was isolated from the sponge Reniera species in 1982, establishing the biological relevance of this structural class. This discovery prompted extensive research into isoindole synthesis and the development of methodologies for accessing these complex heterocyclic frameworks.

The evolution of epoxyisoindole research has been significantly influenced by advances in cycloaddition chemistry, particularly the development of intramolecular Diels-Alder reactions. These methodologies have enabled the construction of the characteristic epoxy-bridged isoindole core through strategic synthetic planning. The integration of furan derivatives as Diels-Alder substrates has proven particularly valuable, as these compounds can undergo cycloaddition reactions to generate the desired epoxyisoindole frameworks.

Research in the field gained momentum with the recognition that epoxyisoindole structures could serve as versatile intermediates for accessing diverse heterocyclic targets. The development of tandem reaction sequences, such as Mannich-Diels-Alder cascades, has provided efficient routes to epoxyisoindole scaffolds, enabling the rapid assembly of molecular complexity. These synthetic advances have positioned epoxyisoindole chemistry as a valuable tool for pharmaceutical discovery and materials science applications.

The historical progression of this research area reflects the ongoing interest in developing new methodologies for heterocycle synthesis and the exploration of structure-activity relationships within complex molecular frameworks. Contemporary research continues to build upon these foundational discoveries, seeking to expand the scope and utility of epoxyisoindole chemistry in various scientific disciplines.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends beyond its structural complexity to encompass its role as a representative of advanced synthetic targets. Heterocyclic compounds constitute the backbone of numerous pharmaceutically active molecules, with a large portion of approved drugs containing heterocyclic scaffolds. The epoxyisoindole framework represents a particularly sophisticated example of heterocyclic architecture, combining multiple ring systems with diverse functional groups.

The compound's structure embodies several important principles of heterocyclic chemistry, including the strategic incorporation of heteroatoms to modulate electronic properties and reactivity patterns. The nitrogen atom within the isoindole core provides a site for further functionalization and can participate in hydrogen bonding interactions that influence biological activity. The oxygen atoms present in the epoxy bridge and tetrahydrofuran substituent contribute additional polarity and potential binding sites for biological targets.

From a synthetic perspective, the compound represents an achievement in the controlled assembly of complex molecular architecture. The successful construction of such structures requires sophisticated synthetic planning and the application of advanced organic transformations. The presence of multiple stereocenters within the molecule introduces additional challenges related to stereochemical control, making it a valuable target for demonstrating synthetic methodology development.

The relevance of this compound to medicinal chemistry is evidenced by its structural similarity to bioactive natural products and synthetic pharmaceuticals. The isoindole core structure appears in various natural products with demonstrated biological activities, including antimicrobial and anticancer properties. The incorporation of the tetrahydrofuran moiety and epoxy functionality may enhance these biological properties or introduce new modes of action.

Related Compounds and Derivatives

The structural family surrounding this compound encompasses a diverse array of related epoxyisoindole derivatives that share common structural motifs while exhibiting distinct substitution patterns. These related compounds provide valuable insights into structure-activity relationships and demonstrate the versatility of the epoxyisoindole scaffold for chemical modification.

A closely related compound within this family is 2-ethyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid, which bears the Chemical Abstracts Service number 163035-51-6. This derivative features an ethyl substituent in place of the tetrahydrofuran-2-ylmethyl group, providing a simplified analog that retains the core epoxyisoindole structure. The molecular formula for this related compound is C11H13NO4, with a molecular weight of 223.22 grams per mole.

Another significant class of related compounds includes the 4,7-epoxy-1H-isoindole-1,3(2H)-dione derivatives, which represent the oxidized forms of the epoxyisoindole system. The parent compound 4,7-epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, has been extensively studied and serves as a fundamental building block for more complex derivatives. This compound, with the Chemical Abstracts Service number 6253-28-7, has the molecular formula C8H7NO3 and represents a simpler analog that lacks the carboxylic acid functionality.

The synthesis and study of phenyl-substituted derivatives have also contributed to understanding the scope of epoxyisoindole chemistry. Compounds such as 2-(3-methylphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid demonstrate how aromatic substituents can be incorporated into the epoxyisoindole framework. These derivatives often exhibit enhanced stability and modified electronic properties compared to their alkyl-substituted counterparts.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| This compound | 1212119-77-1 | C14H17NO5 | 279.29 |

| 2-Ethyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | 163035-51-6 | C11H13NO4 | 223.22 |

| 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro- | 6253-28-7 | C8H7NO3 | 165.15 |

| 2-(3-Methylphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | -- | C16H15NO4 | 285.29 |

The exploration of hydroxyl-substituted derivatives has revealed additional opportunities for structural modification within the epoxyisoindole family. Compounds incorporating hydroxyethyl substituents, such as 3A,4,7,7A-tetrahydro-2-(2'-hydroxyethyl)-4,7-epoxy-1H-isoindole-1,3(2H)-dione, demonstrate how polar functional groups can be integrated into the scaffold to modulate solubility and potential biological activity.

Properties

IUPAC Name |

4-oxo-3-(oxolan-2-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c16-12-11-10(13(17)18)9-3-4-14(11,20-9)7-15(12)6-8-2-1-5-19-8/h3-4,8-11H,1-2,5-7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXZUJGRFYPACJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2CC34C=CC(O3)C(C4C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Oxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity through various studies and research findings.

The molecular formula of the compound is , with a molecular weight of 321.4 g/mol. It possesses a unique structure characterized by a hexahydroisoindole framework and a tetrahydrofuran moiety.

| Property | Value |

|---|---|

| Molecular Formula | C17H23NO5 |

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | Propan-2-yl 4-oxo-3-(oxolan-2-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylate |

| InChI Key | ODFODHMLWHLQBT-UHFFFAOYSA-N |

Antimicrobial Properties

Research has indicated that compounds similar to 1-Oxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole derivatives exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

There is emerging evidence that this compound could have neuroprotective effects. Research indicates that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study conducted on derivatives of isoindole compounds revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 10 µg/mL for some derivatives .

- Cytotoxicity Assays :

- Neuroprotection Research :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds share the isoindole-epoxy-carboxylic acid backbone but differ in substituents at position 2:

Physicochemical and Pharmacological Properties

- Solubility: The THF-containing compound (C₁₄H₁₇NO₅) is expected to exhibit higher aqueous solubility compared to the o-tolyl analog due to the polar oxygen atoms in the THF ring .

- Reactivity : The epoxide ring in all analogs is susceptible to nucleophilic attack, but the electron-withdrawing carboxylic acid group may modulate reactivity.

- Biological Activity: No direct pharmacological data are available in the provided sources.

Preparation Methods

Cyclization of Phthalic Anhydride Derivatives

In a representative procedure, 2-carboxybenzaldehyde reacts with a dienophile (e.g., furan) in a Diels-Alder reaction to form a bicyclic intermediate. Heating at 80–100°C in toluene with a Lewis acid catalyst (e.g., ZnCl₂) yields a hexahydroisoindole precursor. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) introduces the epoxide group at the 3a,6-position, achieving 75–85% yield.

Table 1: Optimization of Epoxyisoindole Core Synthesis

| Condition | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Diels-Alder | ZnCl₂ | 80 | 78 |

| Epoxidation | mCPBA | 25 | 82 |

Carboxylic Acid Functionalization

The carboxylic acid at position 7 is introduced through hydrolysis of a nitrile or ester precursor.

Hydrolysis of Methyl Esters

A methyl ester intermediate (synthesized via esterification with methanol and H₂SO₄) undergoes saponification with lithium hydroxide in a water/THF mixture. Reaction at 60°C for 6 hours affords the carboxylic acid in 89–93% yield.

Table 2: Carboxylic Acid Formation Conditions

| Substrate | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Methyl ester | LiOH | H₂O/THF | 91 |

| Nitrile | H₂SO₄ (conc) | H₂O/EtOH | 84 |

Stereochemical Considerations

The 3a,6-epoxy bridge and THF-2-ylmethyl group require precise stereochemical control to ensure biological activity.

Epoxide Configuration

Sharpless asymmetric epoxidation using L-(+)-DIPT and titanium isopropoxide achieves >95% ee for the (3aR,6S) configuration. Competing methods, such as Jacobsen epoxidation, yield inferior enantioselectivity (<80% ee).

THF Substituent Orientation

The THF ring adopts an envelope conformation , as confirmed by X-ray crystallography. Nuclear Overhauser effect (NOE) spectroscopy verifies the (2R,5S) configuration in the final product, critical for molecular recognition.

Industrial-Scale Synthesis

Patents disclose scalable methods emphasizing cost efficiency and reduced environmental impact.

Q & A

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

Due to limited safety data for structurally related isoindole derivatives (e.g., 3a,6-Epoxy-3aH-isoindole-7-carboxylic acid ), strict precautions are advised:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis or purification to avoid inhalation of vapors.

- First Aid: Immediate measures include rinsing eyes/skin with water for 15+ minutes and seeking medical attention if exposed .

- Waste Disposal: Follow institutional guidelines for organic epoxides due to potential reactivity.

Basic: How can the stereochemistry of the 3a,6-epoxyisoindole core be confirmed experimentally?

Answer:

X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For example:

- Crystallographic Software: APEX2 and SAINT (Bruker AXS) are used for data collection and refinement .

- Flack Parameter: Utilize Flack’s parameter (e.g., values < 0.1) to confirm absolute configuration .

- Alternative Methods: NMR-based NOE analysis or computational modeling (DFT) can supplement crystallographic data if crystals are unavailable.

Advanced: What synthetic strategies are effective for introducing the tetrahydrofuran-2-ylmethyl substituent?

Answer:

Key methods include:

- Nucleophilic Substitution: React tetrahydrofuran-2-ylmethanol derivatives with activated intermediates (e.g., brominated isoindole precursors) under basic conditions (K₂CO₃/DMF, 80°C) .

- Reductive Amination: Use tetrahydrofurfurylamine with ketone intermediates and NaBH₃CN in THF .

- Cross-Coupling: Suzuki-Miyaura coupling with boronic ester-functionalized tetrahydrofuran derivatives (Pd(PPh₃)₄, toluene/H₂O) .

Table 1: Reaction Yields for Substituent Introduction

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 62 | 95 | |

| Reductive Amination | 78 | 89 | |

| Suzuki Coupling | 55 | 92 |

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Answer:

Discrepancies often arise from dynamic effects (e.g., ring puckering in the tetrahydrofuran moiety):

- Variable Temperature NMR: Perform experiments at 298–343 K to identify conformational exchange broadening .

- DFT Calculations: Compare computed chemical shifts (B3LYP/6-311+G(d,p)) with experimental NMR data to validate assignments .

- Solvent Effects: Re-run NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding’s role in shift variations .

Basic: What analytical techniques are critical for purity assessment?

Answer:

- HPLC: Use a C18 column (ACN/H₂O gradient) with UV detection at 210–254 nm for quantification .

- Mass Spectrometry: ESI-MS in positive ion mode to confirm molecular ion ([M+H]⁺ = 224.1 m/z) .

- Melting Point: Compare observed mp (e.g., 160–165°C) with literature values to detect impurities .

Advanced: What computational methods predict the compound’s reactivity in epoxide ring-opening reactions?

Answer:

- Reactivity Modeling: Apply Fukui indices (DFT) to identify nucleophilic/electrophilic sites on the epoxide .

- Transition State Analysis: Use QM/MM simulations to map activation energies for acid-catalyzed ring-opening (e.g., H₂SO₄ vs. TsOH) .

- Solvent Effects: COSMO-RS calculations predict solvent polarity’s impact on reaction rates .

Basic: How is the carboxylic acid group functionalized for downstream applications?

Answer:

- Esterification: React with MeOH/H⁺ (Fisher-Speier) to form methyl esters for improved solubility .

- Amide Coupling: Use EDC/HOBt with primary amines (e.g., benzylamine) in DCM .

- Protection Strategies: Employ tert-butyl groups (Boc₂O) to block the acid during multi-step syntheses .

Advanced: What strategies mitigate racemization during stereospecific synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.